molecular formula C21H22N4O2S2 B4706943 4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide

4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide

Cat. No. B4706943
M. Wt: 426.6 g/mol
InChI Key: GLAQHJRRSJUXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide, also known as ACAT inhibitor, is a chemical compound that has been extensively studied for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of 4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide inhibitors involves the inhibition of acyl-CoA:cholesterol acyltransferase (this compound), an enzyme that plays a key role in cholesterol metabolism. This compound inhibitors bind to the active site of the enzyme, preventing it from catalyzing the esterification of cholesterol. This results in a reduction in the accumulation of cholesterol in cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitors are primarily related to their ability to reduce cholesterol accumulation. In animal studies, this compound inhibitors have been shown to reduce the accumulation of cholesterol in the liver, spleen, and adrenal glands. Additionally, this compound inhibitors have been shown to reduce the production of amyloid beta protein in the brain, which may help to prevent the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide inhibitors in lab experiments is that they are relatively easy to synthesize and purify. Additionally, this compound inhibitors have been extensively studied, and there is a large body of literature available on their properties and potential applications. However, one limitation of using this compound inhibitors in lab experiments is that they can be toxic at high concentrations, which can limit their use in certain applications.

Future Directions

There are several potential future directions for research related to 4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide inhibitors. One area of focus is the development of more potent and selective inhibitors that can be used in the treatment of specific diseases. Additionally, there is interest in exploring the potential use of this compound inhibitors in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for further research to better understand the mechanisms of action of this compound inhibitors and their potential side effects.

Scientific Research Applications

4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide inhibitors have been studied extensively for their potential use in treating a variety of diseases, including atherosclerosis, Alzheimer's disease, and cancer. In animal studies, this compound inhibitors have been shown to reduce the accumulation of cholesterol in the arteries, which can help to prevent the development of atherosclerosis. Additionally, this compound inhibitors have been shown to reduce the production of amyloid beta protein, which is believed to play a role in the development of Alzheimer's disease. Finally, this compound inhibitors have been studied for their potential use in cancer treatment, as they may be able to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

1-(4-anilinophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c22-29(26,27)20-12-6-16(7-13-20)14-15-23-21(28)25-19-10-8-18(9-11-19)24-17-4-2-1-3-5-17/h1-13,24H,14-15H2,(H2,22,26,27)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAQHJRRSJUXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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